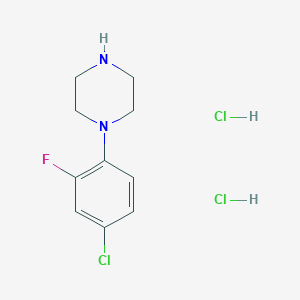

1-(4-Chloro-2-fluorophenyl)piperazine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H14Cl3FN2 |

|---|---|

Molecular Weight |

287.6 g/mol |

IUPAC Name |

1-(4-chloro-2-fluorophenyl)piperazine;dihydrochloride |

InChI |

InChI=1S/C10H12ClFN2.2ClH/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14;;/h1-2,7,13H,3-6H2;2*1H |

InChI Key |

IUUXBXNFMQOUTD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)Cl)F.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution of Aryl Halides

The most direct route to 1-(4-chloro-2-fluorophenyl)piperazine involves nucleophilic aromatic substitution (SNAr) between piperazine and a suitably substituted aryl halide. The reaction typically employs 1-chloro-4-fluoro-2-bromobenzene or analogous electrophilic substrates. Piperazine, a bifunctional amine, undergoes monoalkylation under controlled stoichiometry to prevent bis-adduct formation.

Reaction Conditions :

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity .

-

Base : Potassium carbonate or triethylamine neutralizes HBr/HCl byproducts .

After substitution, the free base is treated with hydrochloric acid in ethanol to precipitate the dihydrochloride salt .

Cyclization of Ethylene Diamine Derivatives

An alternative approach involves constructing the piperazine ring in situ from a substituted ethylene diamine precursor. This method, historically used for piperazine synthesis , adapts to aryl-substituted derivatives through intermediate halogenation.

Key Steps :

-

Halogenation : 4-Chloro-2-fluoroaniline is treated with 1,2-dibromoethane to form a bis-alkylated intermediate.

-

Cyclization : Heating in acidic conditions (e.g., H2SO4) induces ring closure to form the piperazine core .

This route requires precise control to avoid polymerization and ensure regioselectivity.

Protection-Deprotection Strategies

To mitigate over-alkylation, protecting groups like tert-butoxycarbonyl (Boc) are employed.

Synthesis Workflow :

-

Protection : Boc-anhydride reacts with piperazine to form N-Boc-piperazine.

-

Alkylation : The protected piperazine undergoes SNAr with 1-chloro-4-fluoro-2-bromobenzene.

-

Deprotection : Trifluoroacetic acid (TFA) removes the Boc group.

-

Salt Formation : HCl gas bubbled into an ethanolic solution yields the dihydrochloride .

This method improves yield (∼65%) compared to unprotected routes .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| SNAr | 45–55 | ≥90 | Simplicity, scalability | Risk of bis-alkylation |

| Cyclization | 30–40 | 85–90 | Avoids pre-formed piperazine | Low yield, side products |

| Protection-Deprotection | 60–70 | ≥95 | High regioselectivity | Additional steps, cost |

Purification and Characterization

Purification :

-

Recrystallization : The dihydrochloride salt is recrystallized from ethanol/water (3:1) .

-

Column Chromatography : Silica gel with ethyl acetate/methanol (9:1) isolates the free base.

Characterization :

-

NMR (D2O) : δ 7.45 (d, 1H, Ar-H), 7.30 (m, 1H, Ar-H), 3.20 (m, 4H, piperazine), 2.90 (m, 4H, piperazine) .

-

HPLC : >98% purity (C18 column, 0.1% TFA in acetonitrile/water).

Mechanistic Insights

The SNAr mechanism proceeds via a Meisenheimer complex , where piperazine’s lone pair attacks the electron-deficient aryl ring. Electron-withdrawing groups (Cl, F) meta-direct the substitution, favoring para-chloro and ortho-fluoro positioning . Acidic conditions protonate the piperazine, enhancing solubility and driving salt formation .

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-fluorophenyl)piperazine dihydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The piperazine ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction can lead to different oxidation states of the piperazine ring.

Scientific Research Applications

Medicinal Chemistry

Dopamine Reuptake Inhibition

1-(4-Chloro-2-fluorophenyl)piperazine dihydrochloride has been explored as a dopamine reuptake inhibitor. Research indicates that modifications to the piperazine ring enhance selectivity and potency against dopamine transporters. A study demonstrated that analogs of this compound exhibited varying degrees of inhibition, suggesting its potential as a therapeutic agent for disorders like depression and attention deficit hyperactivity disorder (ADHD) .

Neuroprotective Properties

The compound has also been evaluated for neuroprotective effects. In a study examining piperazine derivatives, it was found that certain compounds exhibited protective effects against neuronal damage in models of ischemic stroke. This suggests that this compound could be beneficial in developing treatments for neurodegenerative diseases .

Cancer Research

Cytotoxicity Against Cancer Cells

Research has shown that this compound can inhibit cancer cell viability. A study focused on thiouracil amides, which included this compound, demonstrated significant cytotoxic effects on breast cancer cells (MCF-7). The mechanism involved the inhibition of Poly (ADP-Ribose) Polymerase (PARP), leading to increased apoptosis markers like cleaved PARP and phosphorylated H2AX .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 18 | MCF-7 (breast cancer) |

| Olaparib | Comparable | MCF-7 |

Toxicology

Detection in Biological Samples

With the rise of new psychoactive substances (NPS), including piperazine derivatives, there is an increasing need for reliable detection methods. A recent study developed a rapid LC-MS method for detecting piperazine derivatives in biological materials, highlighting the importance of understanding the toxicological profiles of compounds like this compound. Symptoms associated with piperazine poisoning include tachycardia and pupil dilation, necessitating accurate identification in clinical settings .

Case Studies

Case Study: Cytotoxicity Evaluation

In a controlled laboratory setting, researchers evaluated the cytotoxic effects of various piperazine derivatives on colon and lung cancer cell lines using the MTT assay. The study found that modifications to the piperazine structure significantly influenced cytotoxicity levels, with some derivatives showing promising results against HT-29 (colon cancer) and A549 (lung cancer) cell lines .

Case Study: Neuroprotective Screening

A pharmacological screening approach identified several piperazine derivatives with neuroprotective properties in ischemic stroke models. The study highlighted the efficacy of these compounds in reducing neuronal death and infarction size when administered post-stroke .

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 1-(4-Chloro-2-fluorophenyl)piperazine dihydrochloride with analogs:

Notes:

- The 2-fluoro substituent in the target compound may reduce metabolic oxidation compared to non-fluorinated analogs.

Pharmacological Activity and Receptor Selectivity

- Serotonin Receptor Modulation: Analogs like 1-(3-chlorophenyl)piperazine (m-CPP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) act as 5-HT1B/1C agonists, suppressing locomotor activity in rats . The 4-chloro-2-fluoro substitution in the target compound may alter receptor subtype selectivity (e.g., 5-HT1A vs. 5-HT2) due to steric and electronic effects . In contrast, 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (a 5-HT2 agonist) increases sympathetic nerve discharge, highlighting substituent-driven functional divergence .

- Dopamine Transporter Inhibition: GBR 12783 dihydrochloride, with a diphenylmethoxyethyl side chain, exhibits nanomolar potency at dopamine transporters . The target compound’s phenyl substituents lack this extended side chain, suggesting weaker dopamine uptake inhibition.

Antihistamine Applications :

- Hydroxyzine dihydrochloride and cetirizine dihydrochloride (structurally similar to cyclizine) utilize a benzhydryl-piperazine core for H1 antagonism . The target compound’s substituents may reduce histamine receptor affinity compared to these analogs.

Biological Activity

1-(4-Chloro-2-fluorophenyl)piperazine dihydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is primarily studied for its potential therapeutic applications, including its effects on the central nervous system (CNS) and its anticancer properties.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H12Cl2F2N2

- Molecular Weight : 267.12 g/mol

The compound features a piperazine ring substituted with a chloro and a fluorophenyl group, which significantly influences its biological activity and interaction with various receptors.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly serotonin receptors (5-HT receptors). This interaction can modulate mood, anxiety, and other CNS-related functions. Additionally, the compound has shown potential in inhibiting certain cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives, including this compound. Research indicates that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of apoptosis-related proteins.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 18 | PARP inhibition, caspase activation |

| A549 (Lung) | 25 | Cell cycle arrest |

Neuropharmacological Effects

The compound exhibits significant effects on the CNS, primarily through its action as a serotonin receptor modulator. This activity suggests potential applications in treating anxiety disorders and depression.

| Receptor Type | Activity | Effect |

|---|---|---|

| 5-HT1A | Agonist | Anxiolytic effects |

| 5-HT2A | Antagonist | Antidepressant-like effects |

Study 1: Anticancer Efficacy in MCF-7 Cells

In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability in MCF-7 breast cancer cells. The study reported an IC50 value of approximately 18 µM, indicating potent anticancer activity. Mechanistic studies revealed that the compound induced PARP cleavage and increased levels of phosphorylated H2AX, markers indicative of DNA damage response.

Study 2: CNS Activity Assessment

A pharmacological assessment conducted on rodent models showed that administration of the compound led to significant anxiolytic effects. Behavioral tests such as the elevated plus maze indicated increased time spent in open arms, suggesting reduced anxiety levels. The compound's interaction with serotonin receptors was confirmed through receptor binding assays.

Q & A

Q. What are the common synthetic routes for 1-(4-Chloro-2-fluorophenyl)piperazine dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 4-chloro-2-fluorobenzyl chloride and piperazine, followed by salt formation with HCl. Key steps include:

- Solvent Selection: Use polar aprotic solvents (e.g., acetonitrile) to enhance reactivity .

- Stoichiometry: Maintain a 1:1.2 molar ratio of benzyl chloride to piperazine to minimize side products .

- Temperature Control: Reactions are best conducted at 60–80°C to balance reaction rate and thermal stability .

- Purification: Recrystallization from ethanol/water mixtures improves purity (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the aromatic substitution pattern (e.g., δ 7.2–7.6 ppm for chloro-fluorophenyl protons) and piperazine ring integrity .

- Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion peak at m/z 261.05 (C₁₀H₁₁ClFN₂⁺) and validates the dihydrochloride salt .

- X-ray Diffraction: Single-crystal X-ray analysis resolves the crystal packing and hydrogen-bonding network, critical for understanding solubility .

Q. What in vitro models are appropriate for initial pharmacological screening of this compound?

Methodological Answer:

- Receptor Binding Assays: Screen for serotonin (5-HT₁ₐ/₂ₐ) and dopamine (D₂/D₃) receptor affinities using radioligand displacement assays (e.g., [³H]ketanserin for 5-HT₂ₐ) .

- Functional Assays: Use CHO cells transfected with human 5-HT receptors to measure cAMP or Ca²⁺ signaling .

- Solubility Testing: Conduct kinetic solubility assays in PBS (pH 7.4) to guide dosing in cell-based studies .

Advanced Research Questions

Q. How can computational methods be applied to optimize the synthesis of this compound?

Methodological Answer:

- Reaction Path Prediction: Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., nucleophilic attack by piperazine) .

- Machine Learning (ML): Train ML models on reaction databases to predict optimal solvents, catalysts, and temperatures .

- Molecular Dynamics (MD): Simulate crystallization processes to improve salt stability and polymorph control .

Q. What methodologies are used to study the metabolic stability and cytochrome P450 (CYP) interactions of this compound?

Methodological Answer:

- Liver Microsome Assays: Incubate the compound with human liver microsomes (HLM) and NADPH to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS .

- CYP Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess competitive/non-competitive inhibition .

- Reactive Metabolite Trapping: Add glutathione (GSH) to microsome incubations to detect electrophilic intermediates .

Q. How can researchers resolve contradictions in reported receptor affinity data for this compound?

Methodological Answer:

- Purity Verification: Confirm compound purity (>95%) via HPLC with diode-array detection (DAD) to rule out batch variability .

- Assay Standardization: Replicate studies using identical buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) and membrane preparations .

- Orthogonal Assays: Cross-validate results with functional (e.g., β-arrestin recruitment) and binding assays .

Q. What strategies improve the stability of this compound under physiological conditions?

Methodological Answer:

- pH Stability Profiling: Conduct accelerated degradation studies in buffers (pH 1–9) to identify optimal storage conditions (e.g., pH 4–5) .

- Lyophilization: Prepare lyophilized powders under vacuum to enhance shelf life (>24 months at -20°C) .

- Excipient Screening: Test stabilizers (e.g., mannitol, trehalose) in formulation studies to prevent hydrolysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.